molecular formula C17H18N6O7 B12915167 1-[(4-Nitrophenyl)methyl]guanosine CAS No. 88158-16-1

1-[(4-Nitrophenyl)methyl]guanosine

Cat. No.: B12915167
CAS No.: 88158-16-1
M. Wt: 418.4 g/mol
InChI Key: GQLGFYRYRLBQDZ-XNIJJKJLSA-N
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Description

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-nitrobenzyl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofuran ring and a nitrobenzyl group. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-nitrobenzyl)-1H-purin-6(9H)-one typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the nitrobenzyl group. Common reagents used in these reactions include various protecting groups, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-nitrobenzyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-nitrobenzyl)-1H-purin-6(9H)-one has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, such as antiviral, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-nitrobenzyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Guanosine: A nucleoside with a similar purine base but lacking the nitrobenzyl group.

    Acyclovir: An antiviral compound with a similar purine base but different substituents.

    Ribavirin: An antiviral compound with a similar structure but different functional groups.

Uniqueness

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-nitrobenzyl)-1H-purin-6(9H)-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its nitrobenzyl group distinguishes it from other similar compounds, providing unique chemical and biological properties that make it a valuable subject of study.

Properties

CAS No.

88158-16-1

Molecular Formula

C17H18N6O7

Molecular Weight

418.4 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-nitrophenyl)methyl]purin-6-one

InChI

InChI=1S/C17H18N6O7/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(6-24)30-16)15(27)21(17)5-8-1-3-9(4-2-8)23(28)29/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20)/t10-,12-,13-,16-/m1/s1

InChI Key

GQLGFYRYRLBQDZ-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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